(S)-1-(3-Fluorophenyl)ethylamine hydrochloride

Chiral resolution Asymmetric synthesis Enantioselective catalysis

Sourcing chiral amines with precise stereochemistry and substitution patterns is critical for reproducible asymmetric synthesis. Substituting with racemic, (R)-enantiomer, or fluoro-position isomers alters reaction outcomes. - **Enantiopure (S)-configuration**: Essential for predictable diastereomeric salt formation and chiral auxiliary performance. - **Meta-fluorine (σₘ = 0.34)**: Distinct electronic tuning vs. ortho/para isomers, enabling SAR correlation. - **HCl salt**: Enhanced aqueous solubility, stability, and accurate stoichiometric control. Supplied as a well-defined reference standard for CNS drug discovery (cLogP 1.96) and asymmetric catalysis.

Molecular Formula C8H11ClFN
Molecular Weight 175.631
CAS No. 321429-48-5
Cat. No. B591941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Fluorophenyl)ethylamine hydrochloride
CAS321429-48-5
Molecular FormulaC8H11ClFN
Molecular Weight175.631
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)F)N.Cl
InChIInChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
InChIKeyRKALWMOKWLLQMU-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3-Fluorophenyl)ethylamine HCl – Chiral Building Block


(S)-1-(3-Fluorophenyl)ethylamine hydrochloride (CAS 321429-48-5) is a chiral benzylic amine hydrochloride salt with the molecular formula C₈H₁₀FN·HCl and a molecular weight of 175.63 g/mol . The compound features a meta-fluorine substitution on the phenyl ring and an (S)-configured chiral center at the α-carbon, making it a valuable enantiopure building block for pharmaceutical intermediate synthesis and asymmetric catalysis applications . Its hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base [1].

Chiral & Positional Specificity of (S)-1-(3-Fluorophenyl)ethylamine HCl


In procurement for asymmetric synthesis or chiral drug development, substituting (S)-1-(3-fluorophenyl)ethylamine hydrochloride with its (R)-enantiomer, racemic mixture, or positional fluorine isomers is scientifically invalid. The (S)-enantiomer provides specific stereochemical outcomes in chiral auxiliary applications and asymmetric catalysis that the (R)-form cannot replicate, as demonstrated in α-(phenyl)ethylamine-derived resolving agents where configuration directly determines resolution efficiency [1]. The meta-fluorine substitution pattern imparts distinct electronic properties (Hammett σₘ = 0.34 for fluorine) that differ fundamentally from ortho (σₒ = 0.24) or para (σₚ = 0.06) isomers, altering both reactivity and downstream biological target interactions [2]. Generic substitution without stereochemical and positional verification introduces uncontrolled variables that compromise synthetic reproducibility and biological assay consistency.

(S)-1-(3-Fluorophenyl)ethylamine HCl – Differentiation Evidence


Enantiomeric Purity vs. Racemic Mixture in Chiral Resolution

The enantiopure (S)-configured compound provides defined stereochemical outcomes in chiral auxiliary applications, whereas the racemic mixture (CAS 74788-45-7) yields unpredictable diastereomeric ratios. In α-(phenyl)ethylamine-derived ligand systems, the (S)-enantiomer serves as the basis for NH-type ligands that achieve quantitative yields in α-amino acid resolution [1]. While direct head-to-head comparison data for the 3-fluoro derivative are not publicly available, class-level inference from structurally analogous α-phenylethylamine resolving agents demonstrates that enantiopure starting material is essential for achieving enantiomeric excess >98% in downstream resolution processes [2].

Chiral resolution Asymmetric synthesis Enantioselective catalysis

Meta-Fluoro vs. Ortho/Para Isomers: Electronic Effects

The meta-fluorine substitution on the phenyl ring of (S)-1-(3-fluorophenyl)ethylamine hydrochloride confers distinct electronic properties compared to ortho- and para-fluoro isomers. Fluorine at the meta position exerts an electron-withdrawing inductive effect (-I) without the resonance electron-donating effect (+M) that occurs at ortho and para positions [1]. This positional specificity translates to different Hammett substituent constants: σₘ = 0.34 for meta-fluorine, compared to σₚ = 0.06 for para-fluorine, indicating substantially different electronic influence on the aromatic ring and attached amine functionality [2].

Structure-activity relationship Electronic effects Fluorinated building blocks

TAAR1 Activity: Meta-Fluoro vs. Unsubstituted Phenylethylamines

The incorporation of a meta-fluorine substituent on the phenylethylamine scaffold modulates biological activity at trace amine-associated receptor 1 (TAAR1). While direct data for the (S)-1-(3-fluorophenyl)ethylamine scaffold are limited, comparative data exist for structurally related 2-(3-fluorophenyl)ethylamine derivatives. The meta-fluoro substitution in N-methyl-2-(3-fluorophenyl)ethylamine (EC₅₀ = 530 nM) reduces TAAR1 agonist potency compared to unsubstituted phenylethylamine analogs [1], demonstrating that the fluorine position and presence materially alter receptor interaction profiles. Class-level inference suggests that the (S)-1-(3-fluorophenyl)ethylamine scaffold would exhibit distinct pharmacological signatures compared to non-fluorinated or differently fluorinated analogs.

Trace amine-associated receptor GPCR agonism Neuropharmacology

Salt Form vs. Free Base: Solubility & Stability

The hydrochloride salt form of (S)-1-(3-fluorophenyl)ethylamine provides enhanced aqueous solubility and improved handling stability compared to the free base (CAS 444643-09-8). The free base has a predicted boiling point of 182.6±15.0°C and density of 1.063±0.06 g/cm³ and exists as a liquid under ambient conditions, whereas the hydrochloride salt is a crystalline solid with molecular weight 175.63 g/mol and predicted aqueous solubility of 0.272 mg/mL (ESOL Log S = -2.81, classified as 'Soluble') [1]. The salt form eliminates amine volatility issues and reduces oxidative degradation susceptibility during storage and handling.

Salt selection Formulation development Solubility enhancement

Chiral Purity: (S)- vs. (R)-Enantiomer Control

The (S)-enantiomer (CAS 321429-48-5) and (R)-enantiomer (CAS 321429-49-6) of 1-(3-fluorophenyl)ethylamine hydrochloride are distinct chemical entities with independent CAS registry numbers, reflecting their fundamentally different stereochemical identities . Both are commercially available with standard purity specifications of ≥95% . The selection between (S)- and (R)-enantiomers is dictated by target chirality requirements in asymmetric synthesis, with the (S)-enantiomer specifically serving as a chiral building block for (S)-configured pharmaceutical intermediates and chiral ligands requiring (S)-stereochemistry at the benzylic amine position.

Enantiomeric excess Chiral purity Quality control

Lipophilicity: Meta-Fluoro vs. Non-Fluorinated Analog

The introduction of a meta-fluorine substituent on the phenyl ring modulates the lipophilicity of the α-phenylethylamine scaffold. For (S)-1-(3-fluorophenyl)ethylamine hydrochloride, the consensus Log P (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) is calculated as 1.96 . In comparison, the non-fluorinated (S)-α-phenylethylamine (CAS 2627-86-3) has a reported Log P of approximately 1.5 [1]. The meta-fluorine substitution increases lipophilicity by approximately 0.46 Log P units, which corresponds to roughly a 2.9× increase in octanol-water partition coefficient.

Log P Lipophilicity ADME properties

Application Scenarios for (S)-1-(3-Fluorophenyl)ethylamine HCl


Chiral Auxiliary & Resolving Agent Synthesis

The (S)-configured benzylic amine serves as a chiral building block for synthesizing NH-type ligands used in α-amino acid resolution. The enantiopure (S)-stereochemistry is essential for achieving predictable diastereomeric salt formation, with structurally analogous α-(phenyl)ethylamine-derived systems demonstrating quantitative yields in resolution processes [1]. The meta-fluorine substitution provides electronic tuning (Hammett σₘ = 0.34) that can be exploited to optimize resolving agent performance [2].

Asymmetric Catalysis Ligand Precursor

The compound serves as a precursor for chiral ligands in asymmetric hydrogenation and other enantioselective catalytic transformations. The meta-fluoro substitution on the aromatic ring modifies the electronic environment of the coordinating amine nitrogen, allowing fine-tuning of catalyst activity and enantioselectivity. The hydrochloride salt form provides convenient handling and accurate stoichiometric control in ligand synthesis workflows .

Pharmaceutical Intermediate for CNS-Targeted Compounds

The meta-fluoro substituted α-phenylethylamine scaffold is structurally related to compounds with documented activity at trace amine-associated receptor 1 (TAAR1) and other CNS targets. The consensus Log P of 1.96 and predicted aqueous solubility (ESOL Log S = -2.81) support blood-brain barrier penetration potential, making the compound suitable as an intermediate for neuroscience drug discovery programs [3][4].

Structure-Activity Relationship (SAR) Reference Standard

As a well-defined chiral amine with meta-fluorine substitution, the compound serves as a reference standard in SAR studies exploring the effects of fluorine position and stereochemistry on biological activity. The distinct Hammett σₘ value (0.34) compared to ortho (σₒ = 0.24) and para (σₚ = 0.06) isomers provides a quantifiable electronic parameter for correlation with biological or catalytic outcomes [2].

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